molecular formula C15H16N2O3 B4502954 N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-furamide

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-furamide

Cat. No.: B4502954
M. Wt: 272.30 g/mol
InChI Key: NEIRAUNJIBLMTN-UHFFFAOYSA-N
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Description

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-furamide is an organic compound that features a furan ring attached to a phenyl group, which is further substituted with a methylamino and oxopropyl group

Scientific Research Applications

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-furamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Material Science: The compound is explored for its use in organic electronics and as a building block for polymers.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-furamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromoacetophenone with methylamine to form 4-(3-methylamino-3-oxopropyl)phenyl ketone.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-furoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate signal transduction pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[3-(ethylamino)-3-oxopropyl]phenyl}-2-furamide
  • N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide
  • N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiopheneamide

Uniqueness

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-furamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetics, binding affinities, and reactivity, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-[4-[3-(methylamino)-3-oxopropyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-16-14(18)9-6-11-4-7-12(8-5-11)17-15(19)13-3-2-10-20-13/h2-5,7-8,10H,6,9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIRAUNJIBLMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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